Ethyl 3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-[(4-methylpiperazino)methyl]-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-methylpiperazino)methyl]-1-benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions to form the benzofuran ring. The resulting intermediate is then subjected to a Mannich reaction with formaldehyde and 4-methylpiperazine to introduce the piperazine moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-methylpiperazino)methyl]-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-[(4-methylpiperazino)methyl]-1-benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-methylpiperazino)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(4-methylpiperazino)methyl]-1-indole-2-carboxylate: Similar structure but with an indole core instead of benzofuran.
Ethyl 3-[(4-methylpiperazino)methyl]-1-naphthofuran-2-carboxylate: Contains a naphthofuran core, offering different electronic properties.
Uniqueness
Ethyl 3-[(4-methylpiperazino)methyl]-1-benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties .
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
ethyl 3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-3-21-17(20)16-14(12-19-10-8-18(2)9-11-19)13-6-4-5-7-15(13)22-16/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
HGXWZCJJKSYEKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)CN3CCN(CC3)C |
Origin of Product |
United States |
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